molecular formula C8H12ClNO4S3 B3373801 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride CAS No. 1016509-10-6

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride

Cat. No.: B3373801
CAS No.: 1016509-10-6
M. Wt: 317.8 g/mol
InChI Key: YTPVOISWMUEDPJ-UHFFFAOYSA-N
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Description

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C8H12ClNO4S3. This compound features a thiophene ring substituted with ethanesulfonamidoethyl and sulfonyl chloride groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride typically involves the following steps:

    Thiophene Functionalization: The thiophene ring is first functionalized to introduce the ethanesulfonamidoethyl group. This can be achieved through a nucleophilic substitution reaction where thiophene is reacted with ethanesulfonamide under basic conditions.

    Sulfonyl Chloride Introduction: The sulfonyl chloride group is introduced by reacting the intermediate product with chlorosulfonic acid or thionyl chloride. This step requires careful control of temperature and reaction time to avoid over-chlorination or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The thiophene ring can participate in oxidation reactions, forming sulfoxides or sulfones. Reduction reactions can also occur, particularly at the sulfonyl chloride group, converting it to sulfonic acid or sulfonamide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in anhydrous solvents.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.

Scientific Research Applications

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride: has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting sulfonamide-sensitive enzymes.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including dyes, polymers, and agrochemicals.

    Bioconjugation: The sulfonyl chloride group can be used to attach thiophene derivatives to biomolecules, facilitating the study of biological processes and the development of diagnostic tools.

    Material Science: Incorporated into polymers and other materials to impart specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride depends on its application:

    Enzyme Inhibition: In medicinal chemistry, it can act as an inhibitor of enzymes that interact with sulfonamide groups, disrupting their normal function.

    Bioconjugation: The sulfonyl chloride group reacts with nucleophilic sites on biomolecules, forming stable covalent bonds that can be used to track or modify biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonyl chloride: Lacks the ethanesulfonamidoethyl group, making it less versatile in certain synthetic applications.

    5-(2-Aminoethyl)thiophene-2-sulfonyl chloride: Contains an amino group instead of an ethanesulfonamido group, which can lead to different reactivity and applications.

    5-(2-Methanesulfonamidoethyl)thiophene-2-sulfonyl chloride: Similar structure but with a methanesulfonamido group, affecting its solubility and reactivity.

Uniqueness

  • The presence of both ethanesulfonamidoethyl and sulfonyl chloride groups in 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonyl chloride provides a unique combination of reactivity and functionality, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

5-[2-(ethylsulfonylamino)ethyl]thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO4S3/c1-2-16(11,12)10-6-5-7-3-4-8(15-7)17(9,13)14/h3-4,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPVOISWMUEDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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